molecular formula C10H10N2O3 B15207684 methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No.: B15207684
M. Wt: 206.20 g/mol
InChI Key: SHVFIZNVOPHROP-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H10N2O3. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methoxy-1H-pyrrolo[3,2-b]pyridine with methyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce amines .

Scientific Research Applications

Methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may inhibit kinases involved in cell signaling, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and carboxylate groups enhances its solubility and reactivity, making it a valuable compound in various research applications .

Biological Activity

Methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Structural Overview

This compound features a pyrrolo-pyridine skeleton with a methoxy group at the 5-position and a carboxylate group at the 2-position. Its molecular formula is C10H10N2O3C_{10}H_{10}N_2O_3 with a molecular weight of approximately 206.20 g/mol. The unique structural components contribute to its interaction with biological targets, particularly in cancer therapy.

Research indicates that this compound acts primarily as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are crucial in various signaling pathways related to cell proliferation and differentiation, and their aberrant activation is implicated in several cancers. The compound binds to the ATP-binding sites of FGFRs, inhibiting downstream signaling pathways essential for tumor growth and survival .

Interaction Studies

Interaction studies have demonstrated that this compound forms significant interactions with target proteins through hydrogen bonding and hydrophobic interactions. These interactions are vital for understanding its mechanism as a kinase inhibitor and optimizing its pharmacological properties .

Biological Activities

The biological activity of this compound has been explored in various contexts:

  • Anticancer Activity : Its ability to inhibit FGFRs suggests potential applications in cancer treatment, particularly for tumors characterized by FGFR dysregulation.
  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity, although specific mechanisms remain to be fully elucidated.
  • Neuroprotective Effects : Some derivatives of pyrrolopyridine compounds have demonstrated neuroprotective effects, suggesting that this compound may also exhibit similar properties.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The positioning of functional groups significantly influences its efficacy and selectivity towards biological targets. The following table summarizes key analogs and their unique features:

Compound NameStructural FeaturesUnique Aspects
Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylateLacks methoxy group; different biological profileDifferent binding affinity due to structural changes
Methyl 6-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylateMethoxy group at the 6-positionAlters binding affinity and pharmacological properties
Methyl 4H-furo[3,2-b]pyrrole-5-carboxylateDifferent ring structurePotential for diverse therapeutic applications

The unique positioning of functional groups in this compound enhances its interactions with target enzymes compared to other analogs .

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

  • Inhibition of FGFR Signaling : A study demonstrated that this compound effectively inhibited FGFR-mediated signaling pathways in vitro, leading to reduced cell proliferation in cancer cell lines .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetic properties revealed favorable absorption and distribution characteristics, suggesting potential for oral bioavailability .
  • Toxicity Assessments : Toxicological evaluations indicated low cytotoxicity against normal cell lines, supporting its safety profile for further development .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-14-9-4-3-6-7(12-9)5-8(11-6)10(13)15-2/h3-5,11H,1-2H3

InChI Key

SHVFIZNVOPHROP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C1)NC(=C2)C(=O)OC

Origin of Product

United States

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